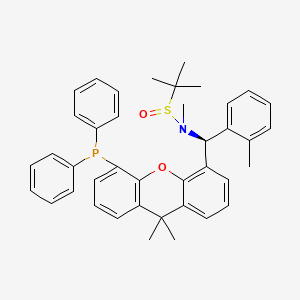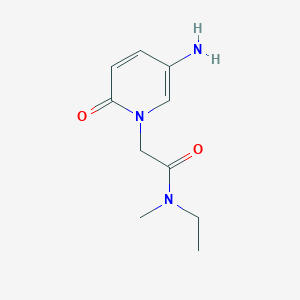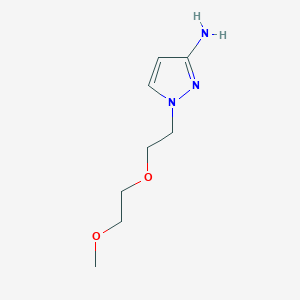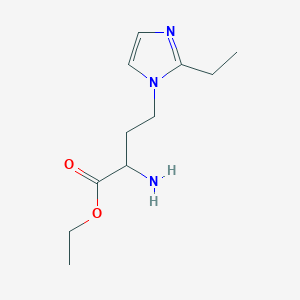![molecular formula C16H12N2O8 B13643072 4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid](/img/structure/B13643072.png)
4,4'-Diamino-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxylic acid is an organic compound with the molecular formula C16H12N2O8 This compound is characterized by the presence of two amino groups and four carboxylic acid groups attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4,4’-dinitro-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxylic acid.
Reduction: The nitro groups are reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxylic acid may involve large-scale reduction processes using continuous flow reactors. This ensures efficient conversion and high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.
Reduction: The compound can be further reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in substitution reactions with electrophiles, leading to the formation of substituted biphenyl derivatives.
Common Reagents and Conditions
Oxidation: Nitric acid or potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: 4,4’-Dinitro-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxylic acid.
Reduction: Various amino-substituted biphenyl derivatives.
Substitution: Substituted biphenyl compounds with different functional groups.
Scientific Research Applications
4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxylic acid has several scientific research applications:
Materials Science: Used in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) for gas storage and separation.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules and polymers.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxylic acid involves its ability to form hydrogen bonds and π–π stacking interactions. These interactions facilitate the formation of stable structures in materials science applications, such as COFs and MOFs. The compound’s amino and carboxylic acid groups also allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diamino-[1,1’-biphenyl]-3,3’-disulfonic acid: Similar structure but with sulfonic acid groups instead of carboxylic acid groups.
4,4’-Diamino-[1,1’-biphenyl]-3,3’-diol: Contains hydroxyl groups instead of carboxylic acid groups.
Uniqueness
4,4’-Diamino-[1,1’-biphenyl]-3,3’,5,5’-tetracarboxylic acid is unique due to its four carboxylic acid groups, which provide multiple sites for chemical modification and interaction. This makes it particularly useful in the synthesis of complex organic frameworks and materials with specific properties.
Properties
Molecular Formula |
C16H12N2O8 |
|---|---|
Molecular Weight |
360.27 g/mol |
IUPAC Name |
2-amino-5-(4-amino-3,5-dicarboxyphenyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C16H12N2O8/c17-11-7(13(19)20)1-5(2-8(11)14(21)22)6-3-9(15(23)24)12(18)10(4-6)16(25)26/h1-4H,17-18H2,(H,19,20)(H,21,22)(H,23,24)(H,25,26) |
InChI Key |
MJWKNUWJUXHIED-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)N)C(=O)O)C2=CC(=C(C(=C2)C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13642995.png)
![2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride](/img/structure/B13642997.png)


![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643012.png)


![4-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-1-methyl-1H-pyrazole-3-carboxylic acid](/img/structure/B13643023.png)






